Cu(II) vs. Pd(II) Complex DNA Binding Affinity: A 4.6-Fold Difference
The Cu(II) complex of 2-(benzo[d]thiazol-2-yl)-4-fluorophenol, [Cu(BTFP)₂], exhibits a 4.6-fold higher intrinsic binding constant to calf thymus DNA (CT-DNA) compared to its Pd(II) counterpart, [Pd(BTFP)₂] [1]. This quantitative difference underpins the superior anticancer activity observed for the Cu(II) complex against cisplatin-resistant HepG2 liver cancer cells [1].
| Evidence Dimension | Intrinsic DNA binding constant (K_b) to CT-DNA |
|---|---|
| Target Compound Data | 2.03 ± 0.03 × 10⁵ M⁻¹ for [Cu(BTFP)₂] |
| Comparator Or Baseline | 4.37 ± 0.02 × 10⁴ M⁻¹ for [Pd(BTFP)₂] |
| Quantified Difference | 4.6-fold higher binding affinity for the Cu(II) complex |
| Conditions | Electronic spectral titration in Tris-HCl buffer, using ethidium bromide as a standard |
Why This Matters
For researchers procuring this ligand to develop metallodrugs, the choice of metal ion dramatically alters the DNA targeting capability, making the Cu(II) complex a more promising candidate for further anticancer evaluation.
- [1] Alenazy, D. M., Siddiq, H. A., Alatawi, N. M., Ageeli, A. A., Alkhathami, N. D., Mousa, I., & Alaghaz, A. N. M. A. (2025). Synthesis, DFT, Spectral Characterization, Cell Cycle, Apoptosis, Cytotoxicity, DNA Binding/Cleavage, Molecular Docking, and Antimicrobial Insights of Nano‐Sized Pd (II) and Cu (II) Complexes With Benzothiazole‐Appended Ligand. Applied Organometallic Chemistry, 39(6), e70196. View Source
